molecular formula C13H13NO2S B3387593 2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 847744-16-5

2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B3387593
CAS No.: 847744-16-5
M. Wt: 247.31 g/mol
InChI Key: AQDKCBABWSPBMW-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived carboxylic acid featuring a 2,4-dimethylphenyl substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. This compound is cataloged under the identifier sc-339597 by Santa Cruz Biotechnology, with a purity of ≥97% and a molecular weight of 261.34 g/mol (estimated from its formula C₁₃H₁₃NO₂S) . The 2,4-dimethylphenyl group enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to simpler aryl substituents.

Properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-4-11(9(2)5-8)13-14-10(7-17-13)6-12(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKCBABWSPBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256959
Record name 2-(2,4-Dimethylphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-16-5
Record name 2-(2,4-Dimethylphenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,4-dimethylphenylamine with α-bromoacetic acid in the presence of a base to form the intermediate product. This intermediate is then cyclized with thiourea to yield the final thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the effectiveness of thiazole derivatives against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Properties
Another notable application of this compound is its anti-inflammatory effects. Research has demonstrated that thiazole derivatives can modulate inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where reducing inflammation is crucial for patient management .

Cancer Research
In the realm of oncology, this compound has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, providing a basis for further investigation into its role as a chemotherapeutic agent .

Agricultural Applications

Pesticide Development
The unique structure of thiazole compounds has led to their exploration as potential agrochemicals. Studies have indicated that derivatives like this compound can act as effective pesticides or fungicides. Their ability to disrupt the metabolic processes of pests and pathogens makes them valuable in crop protection strategies .

Plant Growth Regulators
Additionally, research has suggested that this compound could function as a plant growth regulator. By influencing hormonal pathways in plants, it may enhance growth rates or improve resistance to environmental stressors. This application is particularly beneficial in sustainable agriculture practices where enhancing crop yield without chemical fertilizers is desired .

Materials Science

Synthesis of Advanced Materials
In materials science, thiazole derivatives are being investigated for their role in synthesizing advanced materials such as polymers and nanomaterials. The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties .

Nanotechnology Applications
Moreover, the compound's unique chemical properties make it suitable for applications in nanotechnology. Its ability to form stable complexes with metals can be leveraged in developing nanostructured materials for electronic and catalytic applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Demonstrated effectiveness against resistant bacterial strains
Anti-inflammatory Modulated inflammatory pathways; potential for drug development
Cancer Research Induced apoptosis in cancer cell lines; promising for chemotherapy research
Pesticide Development Effective against agricultural pests; potential for crop protection
Plant Growth Regulator Enhanced plant growth; improved resistance to environmental stressors
Advanced Materials Improved thermal stability and mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2,4-Dimethylphenyl C₁₃H₁₃NO₂S 261.34 Not explicitly listed Enhanced lipophilicity; potential CYP450 inhibition
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid 2-Fluorophenyl C₁₁H₈FNO₂S 237.25 879070-41-4 Electron-withdrawing F group; possible enhanced metabolic stability
2-[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid 4-Hydroxyphenyl C₁₁H₉NO₃S 235.26 23551-34-0 Polar hydroxyl group; may improve solubility but reduce CNS penetration
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid 4-Chlorophenyl, 5-methyl C₁₂H₁₀ClNO₂S 267.73 259655-35-1 Chlorine increases electronegativity; methyl group adds steric bulk
2-[2-(4-Trifluoromethylphenyl)amino-1,3-thiazol-4-yl]acetic acid 4-Trifluoromethylphenylamino C₁₂H₉F₃N₂O₂S 296.27 918793-31-4 Strong electron-withdrawing CF₃ group; potential kinase inhibition

Structural and Functional Divergences

Lipophilicity :

  • The 2,4-dimethylphenyl group in the target compound increases logP (~2.8 estimated) compared to the polar 4-hydroxyphenyl derivative (logP ~1.5) .
  • Fluorinated analogs (e.g., 2-fluorophenyl) exhibit intermediate logP values (~2.3) due to the balance between hydrophobicity and electronegativity .

For example, the 4-chlorophenyl derivative shows higher inhibitory activity against cyclooxygenase-2 (COX-2) in preliminary assays . The 4-trifluoromethylphenylamino variant (CAS 918793-31-4) may act as a tyrosine kinase inhibitor due to its resemblance to known kinase-binding scaffolds .

Biological Activity: The 4-hydroxyphenyl analog (CAS 23551-34-0) demonstrated moderate antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 28 µM) .

Biological Activity

2-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 847744-16-5) is a thiazole derivative characterized by its unique structural features, which contribute to its biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula of this compound is C13H13NO2S, with a molecular weight of 247.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
CAS Number847744-16-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Its thiazole ring enhances binding affinity to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. Research indicates that modifications on the aromatic ring can significantly influence its reactivity and biological properties .

Antitumor Activity

Research has demonstrated that compounds with similar thiazole structures exhibit notable antitumor properties. For instance, thiazole derivatives have been shown to induce cytotoxicity in various cancer cell lines. The presence of methyl groups in specific positions on the phenyl ring enhances this activity. In comparative studies, compounds featuring a similar structural framework have reported IC50 values in the low micromolar range against several cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to this compound have demonstrated significant inhibition of inflammatory cytokines and related pathways. For example, some thiazole compounds showed up to 93% inhibition in inflammatory assays compared to standard drugs like diclofenac sodium .

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of various thiazole derivatives against human glioblastoma and melanoma cell lines. The results indicated that certain substitutions on the thiazole ring led to enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µM)
    Compound 9Glioblastoma< 10
    Compound 10Melanoma< 20
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory potential of thiazole derivatives showed that specific compounds could reduce edema significantly in animal models, suggesting their utility in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic acid?

The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Reacting 2,4-dimethylphenyl-substituted thiourea derivatives with α-halo ketones or esters under basic conditions to form the thiazole core .

Acetic acid moiety introduction : Coupling the thiazole intermediate with chloroacetic acid or its derivatives in an alkaline medium (e.g., NaOH/ethanol) to attach the carboxylic acid group .

Purification : Recrystallization from solvents like ethanol or DMF/acetic acid mixtures ensures high purity (>95%) .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with aromatic protons (δ 6.8–7.5 ppm) and thiazole-specific signals (δ 2.2–2.6 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 275.08 for C13H13NO2S) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1720 cm⁻¹ confirm the carboxylic acid group .

Q. What are its primary applications in academic research?

  • Medicinal chemistry : Acts as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its thiazole core .
  • Material science : The conjugated thiazole-acetic acid system enables studies on electronic properties for optoelectronic materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazole cyclization .
  • Temperature control : Refluxing at 80–100°C minimizes side reactions during acetic acid coupling .
  • Catalyst use : Bases like triethylamine or K2CO3 improve nucleophilic substitution efficiency .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical variables (pH, molar ratios) for yield maximization .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay conditions (e.g., enzyme concentration, buffer pH) across independent labs .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., fluorophenyl or chlorophenyl substitutions) to isolate key functional groups driving activity .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, academic journals) to identify consensus trends .

Q. What methodologies are used to study its interactions with biological targets?

  • Computational docking : Molecular dynamics simulations predict binding affinity to proteins (e.g., COX-2 or EGFR kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
  • Fluorescence quenching assays : Monitor conformational changes in target enzymes upon compound binding .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is suitable .
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation under prolonged UV exposure; recommend amber vials for long-term storage .

Methodological Considerations

  • Data validation : Always cross-check NMR/MS data with PubChem or crystallographic databases (e.g., CCDC) to confirm structural assignments .
  • Biological assay design : Include positive/negative controls (e.g., known inhibitors) to contextualize activity results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid
Reactant of Route 2
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2-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]acetic Acid

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